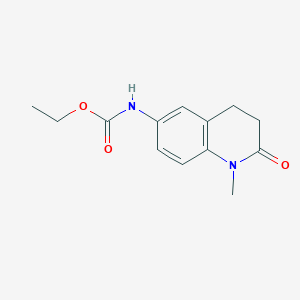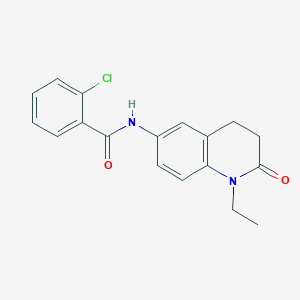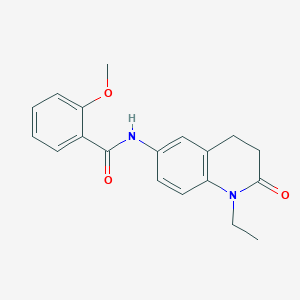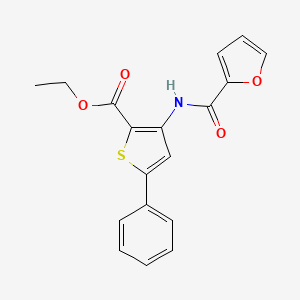
ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is similar to other carbamate compounds, but it has unique structural features that distinguish it from others. Some similar compounds include:
Ethyl N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Lacks the methyl group at the 1-position.
Ethyl N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Has an ethyl group instead of a methyl group at the 1-position.
These structural differences can lead to variations in the biological activity and chemical reactivity of the compounds.
Propriétés
IUPAC Name |
ethyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)14-10-5-6-11-9(8-10)4-7-12(16)15(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQHXFFLQBPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)
![2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6572101.png)
![ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B6572110.png)
![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)
![ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate](/img/structure/B6572123.png)
![ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B6572130.png)
![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate](/img/structure/B6572135.png)
![ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate](/img/structure/B6572149.png)
![ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572156.png)

![ethyl 4-[(3,3-diphenylpropyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6572166.png)
![ethyl 5-phenyl-3-{[(phenylformamido)methanethioyl]amino}thiophene-2-carboxylate](/img/structure/B6572172.png)
